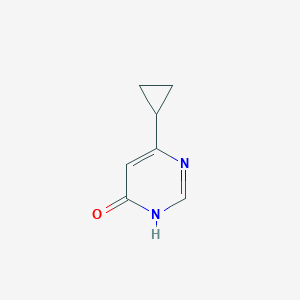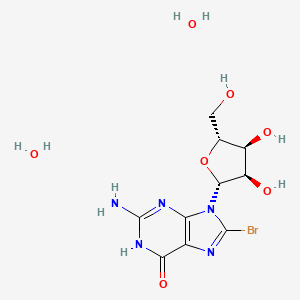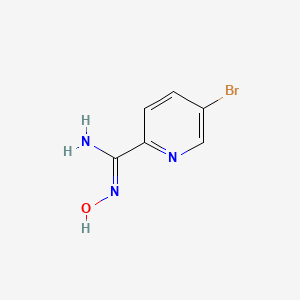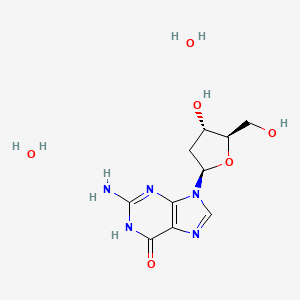![molecular formula C12H5BrClF3N2O3 B1384439 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol CAS No. 882747-87-7](/img/structure/B1384439.png)
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol
Descripción general
Descripción
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol (BCTNP) is an important organic compound with a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. BCTNP is a brominated nitrobenzene derivative that contains a trifluoromethyl group and a pyridinyl group. It has been used as a starting material for the synthesis of a variety of active pharmaceutical ingredients (APIs) and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of novel compounds related to 2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol were synthesized, showcasing its potential as a precursor in the synthesis of various chemical compounds with possible applications in insecticidal and fungicidal activities (Zhu et al., 2014).
- Spectroscopic, optical, and antimicrobial properties of a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, were studied, indicating potential applications in medicinal chemistry (Vural & Kara, 2017).
Applications in Organic Reactions
- The compound has been used in various metalation and functionalization reactions, suggesting its utility in the synthesis of complex organic molecules (Cottet et al., 2004).
Insecticide Intermediates
- Its derivatives have been utilized in the synthesis of important intermediates for insecticides, demonstrating its significance in agricultural chemistry (Niu Wen-bo, 2011).
Reactions and Synthesis Studies
- Studies have been conducted on the reactions involving compounds like 2-bromonitrobenzene, highlighting the chemical reactivity and potential applications of these compounds in various chemical syntheses (Bacon & Pande, 1970).
Metabolic Studies
- Metabolic studies of similar halogenated compounds like 2-bromo-4-chloro-nitrobenzene in rabbits have been reported, which could be relevant for understanding the environmental and health impacts of these chemicals (Bray et al., 1958).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
The compound is described as having high gi absorption and being bbb permeant . It is also noted as an inhibitor of several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Based on its potential interaction with peripheral sensory trigeminal nerves, it could potentially influence neurotransmitter production and signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and kept away from strong oxidizing agents . These conditions can help maintain the stability and efficacy of the compound.
Propiedades
IUPAC Name |
2-bromo-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrClF3N2O3/c13-7-1-5(2-9(11(7)20)19(21)22)10-8(14)3-6(4-18-10)12(15,16)17/h1-4,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTFJVDVGRDYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384363.png)
![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)



![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

